(5Z)-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a brominated benzylidene group, and a tert-butylphenoxy ethoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Etherification: The tert-butylphenoxy ethoxy side chain can be introduced through a Williamson ether synthesis, involving the reaction of a phenol with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the prop-2-en-1-yl group.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring.
Substitution: The bromine atom in the benzylidene group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring and the brominated benzylidene group are likely to play key roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{5-chloro-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{5-fluoro-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The presence of the bromine atom in (5Z)-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one distinguishes it from its chloro and fluoro analogs, potentially leading to different reactivity and biological activity. The tert-butylphenoxy ethoxy side chain also contributes to its unique properties, affecting its solubility and interaction with molecular targets.
Properties
Molecular Formula |
C25H26BrNO3S2 |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
(5Z)-5-[[5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26BrNO3S2/c1-5-12-27-23(28)22(32-24(27)31)16-17-15-19(26)8-11-21(17)30-14-13-29-20-9-6-18(7-10-20)25(2,3)4/h5-11,15-16H,1,12-14H2,2-4H3/b22-16- |
InChI Key |
OSYBYJGCGQGSND-JWGURIENSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)/C=C\3/C(=O)N(C(=S)S3)CC=C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=S)S3)CC=C |
Origin of Product |
United States |
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